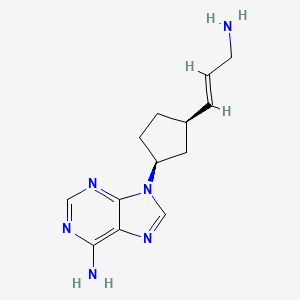![molecular formula C62H100Br2N2O2 B12933556 6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/no-structure.png)
6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound with a unique structure that includes bromine atoms and long alkyl chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves the bromination of a precursor biindolinylidene compound. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent under controlled temperature and time conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control the reaction parameters precisely. The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove the bromine atoms or to alter the compound’s structure.
Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.
科学的研究の応用
6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials with unique electronic properties.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a component in drug delivery systems or as a therapeutic agent.
Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs).
類似化合物との比較
Similar Compounds
- 6,6’-Dibromo-1,1’-bis(2-decyldodecyl)-[3,3’-biindolinylidene]-2,2’-dione
- 6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione
Uniqueness
6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione is unique due to its specific alkyl chain length and the position of the bromine atoms. These structural features can significantly influence its electronic properties and reactivity, making it distinct from other similar compounds.
特性
分子式 |
C62H100Br2N2O2 |
|---|---|
分子量 |
1065.3 g/mol |
IUPAC名 |
(3E)-6-bromo-3-[6-bromo-1-(3-decyltridecyl)-2-oxoindol-3-ylidene]-1-(3-decyltridecyl)indol-2-one |
InChI |
InChI=1S/C62H100Br2N2O2/c1-5-9-13-17-21-25-29-33-37-51(38-34-30-26-22-18-14-10-6-2)45-47-65-57-49-53(63)41-43-55(57)59(61(65)67)60-56-44-42-54(64)50-58(56)66(62(60)68)48-46-52(39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4/h41-44,49-52H,5-40,45-48H2,1-4H3/b60-59+ |
InChIキー |
SRJPKVOZZQYJBQ-BCLHHTJESA-N |
異性体SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCC(CCCCCCCCCC)CCCCCCCCCC)/C1=O |
正規SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCC(CCCCCCCCCC)CCCCCCCCCC)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


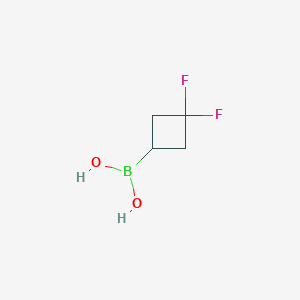
![5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12933476.png)
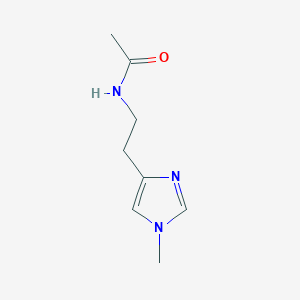
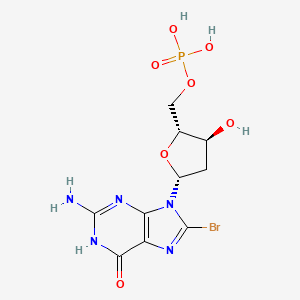

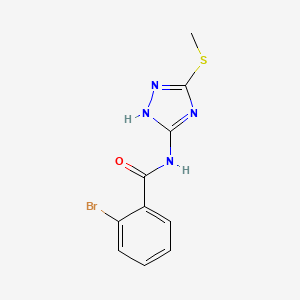


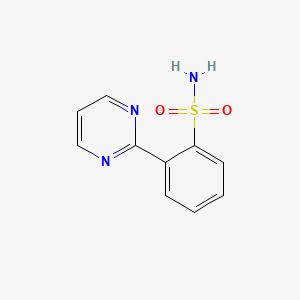
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)
![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
